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molecular formula C12H31N3Si B8727247 Tris(tert-butylamino)silane

Tris(tert-butylamino)silane

Cat. No. B8727247
M. Wt: 245.48 g/mol
InChI Key: UGJHADISJBNSFP-UHFFFAOYSA-N
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Patent
US06963006B2

Procedure details

The product of the reaction was a BTBAS-containing crude liquid having a TBA.HCl salt contained therein. The liquid was analyzed by GC analysis and found to contain the following: 91.90% TBA, 7.34% BTBAS, 0.13% 3-aza-2,2,8,8-tetramethyl-5-oxa-4,6-disilanane, 0.012% tris(tert-butylamino)silane, 0.028% bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine, and 0.064% other impurities present in minor amounts.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][SiH:7](NC(C)(C)C)[NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:5])([CH3:4])[CH3:3].C(N[SiH2]N([SiH2]NC(C)(C)C)C(C)(C)C)(C)(C)C>>[C:9]([NH:8][SiH2:7][NH:6][C:2]([CH3:5])([CH3:4])[CH3:3])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N[SiH](NC(C)(C)C)NC(C)(C)C
Step Three
Name
bis{[(tert-butyl)amino]silamethyl}(tert-butyl)amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N[SiH2]N(C(C)(C)C)[SiH2]NC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N[SiH2]NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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